molecular formula C26H31NO5 B570004 (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one CAS No. 1383292-25-8

(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one

Cat. No.: B570004
CAS No.: 1383292-25-8
M. Wt: 437.536
InChI Key: JLLVOVYPSPTUCF-VZDBEYJMSA-N
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Description

(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is a synthetic steroidal compound It is characterized by the presence of a 4-nitrobenzoyl group attached to the 3α position of the androst-5-en-17-one structure

Properties

CAS No.

1383292-25-8

Molecular Formula

C26H31NO5

Molecular Weight

437.536

IUPAC Name

[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate

InChI

InChI=1S/C26H31NO5/c1-25-13-11-19(32-24(29)16-3-6-18(7-4-16)27(30)31)15-17(25)5-8-20-21-9-10-23(28)26(21,2)14-12-22(20)25/h3-7,19-22H,8-15H2,1-2H3/t19-,20+,21+,22+,25+,26+/m1/s1

InChI Key

JLLVOVYPSPTUCF-VZDBEYJMSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Synonyms

Dehydro (3α)-Epiandrosterone 3-(p-Nitrobenzoate)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one typically involves the esterification of androst-5-en-17-one with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The nitrobenzoyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce a variety of oxidized products depending on the extent of the reaction.

Scientific Research Applications

(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex steroidal compounds.

    Biology: The compound can be used to study the effects of steroidal structures on biological systems, particularly in hormone research.

    Industry: It may be used in the production of steroid-based products, including certain types of performance-enhancing drugs.

Mechanism of Action

The mechanism of action of (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one involves its interaction with specific molecular targets in the body. The compound may bind to steroid receptors, influencing gene expression and cellular function. The nitrobenzoyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3α)-3-Hydroxyandrost-5-en-17-one: Lacks the nitrobenzoyl group, resulting in different chemical and biological properties.

    (3α)-3-Acetoxyandrost-5-en-17-one: Contains an acetoxy group instead of a nitrobenzoyl group, leading to variations in reactivity and applications.

    (3α)-3-Bromoandrost-5-en-17-one:

Uniqueness

(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is unique due to the presence of the 4-nitrobenzoyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

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